Home > Products > Screening Compounds P52992 > 1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea
1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea - 339278-61-4

1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea

Catalog Number: EVT-2536184
CAS Number: 339278-61-4
Molecular Formula: C17H17ClN2O
Molecular Weight: 300.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea is an organic compound that belongs to the class of ureas, characterized by the presence of both a chlorophenyl and a methylphenyl group. This compound is notable for its unique structural features, which impart distinct chemical and biological properties. It has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry and material science.

Source and Classification

This compound can be classified as a substituted urea, which is a type of organic compound containing the functional group -NH2C(=O)N-. The specific structure of 1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea includes a (3-chlorophenyl)methyl group and an (E)-2-(4-methylphenyl)ethenyl moiety. The presence of these groups contributes to its unique reactivity and potential biological activity.

Synthesis Analysis

Methods

The synthesis of 1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea typically involves the reaction of 3-chlorobenzaldehyde with 4-methylphenyl isocyanate under basic conditions. The process can be summarized in the following steps:

  1. Formation of Intermediate: The reaction begins with the condensation of 3-chlorobenzaldehyde and 4-methylphenyl isocyanate to form an intermediate Schiff base.
  2. Cyclization: This intermediate undergoes cyclization to yield the final urea product.
  3. Reaction Conditions: Common solvents used include dichloromethane or toluene, often with catalysts such as triethylamine to facilitate the reaction.

Technical Details

The reaction typically requires careful control of temperature and pH to optimize yield and purity. Purification methods such as recrystallization or chromatography may be employed to isolate the desired compound in high purity.

Molecular Structure Analysis

Structure

The molecular structure of 1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea can be represented as follows:

  • Chemical Formula: C16H16ClN
  • Molecular Weight: Approximately 273.76 g/mol
  • Structural Features: The molecule consists of a urea backbone with two distinct aromatic substituents, contributing to its lipophilicity and potential interactions with biological targets.

Data

Chemical Reactions Analysis

Reactions

1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea can undergo several types of chemical reactions:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, resulting in oxidized derivatives.
  • Reduction: Reduction reactions may be performed using sodium borohydride or lithium aluminum hydride, converting the ethenyl group into an ethyl group.
  • Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Technical Details

These reactions are typically conducted under controlled conditions, with monitoring via techniques such as Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC) to ensure completion and purity.

Mechanism of Action

The mechanism of action for 1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea involves its interaction with biological targets, potentially including enzymes or receptors involved in various metabolic pathways. While specific mechanisms are yet to be fully elucidated, preliminary studies suggest that the compound may exhibit inhibitory effects on certain biological processes due to its structural characteristics.

Process and Data

Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators, influencing pathways relevant to disease states. Further studies are needed to clarify the exact mechanisms at play for this specific compound.

Physical and Chemical Properties Analysis

Physical Properties

1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea exhibits several notable physical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range based on structural characteristics.

Chemical Properties

The chemical properties include:

  • Solubility: Soluble in organic solvents such as dichloromethane and toluene but may have limited solubility in water.
  • Stability: The compound is generally stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.
Applications

1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea holds potential for various scientific applications:

  • Medicinal Chemistry: Its structural features may allow it to act as a lead compound for developing new pharmaceuticals targeting specific biological pathways.
  • Material Science: The compound's unique properties could be leveraged in creating advanced materials with tailored functionalities.

Research continues into optimizing its synthesis and exploring its full range of applications across different scientific disciplines.

Introduction

Contextualizing Urea Derivatives in Medicinal Chemistry and Drug Discovery

Urea derivatives represent a cornerstone of modern medicinal chemistry due to their exceptional capacity to engage in multi-directional hydrogen bonding with biological targets. The urea functional group (–NH–CO–NH–) serves as a privileged scaffold in drug design, enabling precise molecular recognition through interactions with enzyme active sites and receptor domains. This versatility is exemplified by clinically significant urea-based agents spanning anticoagulants, kinase inhibitors, and anticancer therapeutics. The intrinsic bis-hydrogen bond donor and acceptor properties of the urea moiety facilitate stable interactions with amino acid residues, enhancing binding affinity and selectivity across diverse target classes [4] [10].

Conformational flexibility further potentiates the pharmacophoric utility of urea scaffolds. Unlike rigid frameworks, substituted ureas can adopt multiple low-energy conformations, enabling adaptation to distinct binding pockets. This adaptability is evidenced in patent literature covering urea derivatives as factor Xa inhibitors for thrombotic disorders, where strategic aromatic substitutions modulate pharmacokinetic profiles while maintaining the essential urea pharmacophore [4]. The synthesis of these compounds typically involves reactions between isocyanates and amines or alternative routes employing carbamoyl transfer reagents, allowing efficient structural diversification critical for structure-activity relationship exploration [8].

Table 1: Key Medicinal Applications of Urea Derivatives

Therapeutic AreaTargetStructural FeaturesReference
AnticoagulationFactor XaChlorophenyl + imidazo-imidazolone linkage [4]
OncologyKinase modulationQuinoxaline-urea hybrids with halogenated aromatics [10]
Metabolic disordersEnzyme inhibitionAlkyl/cycloalkyl substituted ureas [4]

Structural Uniqueness and Pharmacophoric Features of 1-[(3-Chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea

This specific urea derivative (CAS 339278-61-4) exhibits distinctive structural attributes that define its pharmacophoric potential. The molecule integrates two aromatic systems: a 3-chlorobenzyl group attached to one urea nitrogen and a (E)-styrenyl-para-methylphenyl moiety attached to the adjacent nitrogen. The molecular formula (C₁₇H₁₇ClN₂O) and weight (300.79 g/mol) reflect this hybrid architecture, with the (E)-configuration of the ethenyl bridge confirmed through the canonical SMILES notation: CC1=CC=C(/C=C/NC(=O)NCC2=CC=CC(Cl)=C2)C=C1 [1].

Crystallographic analysis of analogous chlorophenyl urea derivatives reveals critical spatial parameters influencing bioactivity. The dihedral angle between the two aromatic rings typically ranges from 38.5° to 83.6°, while the urea carbonyl bond length approximates 1.23 Å – consistent with strong hydrogen-bonding capacity. The 3-chloro substituent induces electron deficiency in its aromatic ring, creating a polarized region for dipole-dipole interactions, while the para-methyl group enhances lipophilicity, potentially improving membrane permeability [8]. The (E)-configuration generates planarity across the ethenyl-urea system, facilitating extended π-conjugation that may influence electronic distribution and binding to flat receptor surfaces like ATP sites or DNA interfaces.

Table 2: Structural Parameters of the Compound

ParameterValueExperimental MethodReference
Molecular weight300.79 g/molCalculated [1]
Configuration(E)-ethenylSMILES/InChI analysis [1]
Characteristic bond lengthC=O: ~1.23 ÅX-ray crystallography (analogue) [8]
Aromatic dihedral angles38.5° - 83.6°X-ray crystallography (analogue) [8]
Hydrogen bonding capacity2 H-donors, 1 acceptorComputational modeling [1]

Research Gaps and Objectives in Studying Substituted Urea Scaffolds

Despite extensive exploration of urea derivatives, significant knowledge gaps persist regarding the structure-activity relationships of styrenyl-linked analogues. Limited empirical data exists for 1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea beyond basic physicochemical characterization, with insufficient biological evaluation in peer-reviewed literature. The compound’s potential as a kinase inhibitor scaffold remains unexplored, despite structural parallels with patented therapeutic ureas [4] [10]. Additionally, systematic investigations into how the (E)-configuration influences target engagement versus (Z)-isomers are absent, creating uncertainty about geometric requirements for efficacy.

Three critical research objectives emerge:

  • Synthetic Optimization: Development of efficient routes beyond standard isocyanate-amine coupling, potentially employing transition-metal-catalyzed methodologies for enhanced stereoselectivity and yield [8].
  • Target Deconvolution: Identification of primary biological targets through computational chemoproteomics and in vitro binding assays against kinase families, nuclear receptors, and ion channels.
  • Structure-Activity Relationship Expansion: Systematic modification of the chlorophenyl position (2-, 3-, or 4-substitution), methyl group replacement (e.g., -CF₃, -OH), and ethenyl linker bioisosterism (e.g., ethynyl, amide) [4] [10].

Crystallographic studies highlight another gap: incomplete understanding of solid-state packing and supramolecular assembly. Urea derivatives frequently form stable hydrogen-bonded networks influencing solubility and dissolution kinetics. Single-crystal analysis of the title compound would elucidate these properties and guide salt selection strategies for formulation development [8]. The absence of such data represents a significant barrier to translational development, emphasizing the need for integrated physicochemical and pharmacological profiling of this structurally unique urea derivative.

Properties

CAS Number

339278-61-4

Product Name

1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea

Molecular Formula

C17H17ClN2O

Molecular Weight

300.79

InChI

InChI=1S/C17H17ClN2O/c1-13-5-7-14(8-6-13)9-10-19-17(21)20-12-15-3-2-4-16(18)11-15/h2-11H,12H2,1H3,(H2,19,20,21)/b10-9+

InChI Key

HNULIOCQOZNLQO-MDZDMXLPSA-N

SMILES

CC1=CC=C(C=C1)C=CNC(=O)NCC2=CC(=CC=C2)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.